5-Nitro indole-2-one
Description
Properties
CAS No. |
1174006-85-9 |
|---|---|
Molecular Formula |
C8H4N2O3 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
5-nitroindol-2-one |
InChI |
InChI=1S/C8H4N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4H |
InChI Key |
DFRKPWJGEYQSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
5-Nitro indole-2-one derivatives have been studied for their ability to inhibit the replication of HIV-1. Research indicates that these compounds function through a multitarget mechanism, which affects various stages of the viral life cycle. For instance, a study demonstrated that specific derivatives of this compound inhibited HIV-1 replication by targeting reverse transcriptase and integrase, crucial enzymes in the viral replication process .
Table 1: Antiviral Activity of 5-Nitro Indole Derivatives
DNA Interaction Studies
The incorporation of 5-nitro indole into DNA structures has been explored to understand its effects on thermodynamic stability. Studies show that when integrated into short DNA hairpins, 5-nitro indole significantly alters the melting temperature and thermodynamic parameters of these structures. This indicates its potential as a universal base in DNA research, influencing both enthalpic and entropic components during melting transitions .
Table 2: Thermodynamic Parameters of DNA Hairpins with 5-Nitro Indole
| Parameter | Value |
|---|---|
| Enthalpy Change (ΔH) | Reduced by 43-53% |
| Entropy Change (ΔS) | Compensatory effect observed |
Neurodegenerative Disease Research
Recent studies have investigated the potential of 5-nitro indole derivatives as dual inhibitors for monoamine oxidases (MAOs) and β-site amyloid precursor protein cleaving enzyme (BACE1), both of which are implicated in neurodegenerative diseases like Alzheimer's. Certain derivatives exhibited potent inhibition profiles with high selectivity towards MAO-B, suggesting their potential utility in treating such disorders .
Table 3: Inhibition Profiles of 5-Nitro Indole Derivatives
| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| NEA3 | MAO-B | 0.0092 | >1652.2 |
| NEA1 | BACE1 | 8.02 | Not specified |
Synthesis and Characterization
The synthesis of 5-nitro indole derivatives often involves complex organic reactions that yield compounds with varied biological activities. For example, the reaction of p-nitrophenylhydrazine with ethyl pyruvate leads to the formation of various nitro-indole derivatives that can be further optimized for specific biological activities .
Table 4: Synthesis Routes for 5-Nitro Indole Derivatives
| Starting Material | Reaction Conditions | Product |
|---|---|---|
| p-Nitrophenylhydrazine + Ethyl Pyruvate | Condensation followed by hydrolysis | 5-Nitroindole-2-carboxylic acid |
Chemical Reactions Analysis
Reduction to 5-Aminoindole-2-one
The nitro group in 5-nitroindole-2-one is readily reduced to an amine under catalytic hydrogenation or chemical reduction conditions. This transformation is critical for accessing bioactive intermediates like 5-aminoindole-2-one, a precursor in pharmaceuticals .
Reaction Conditions and Yields
Key Observations :
-
Catalyst Efficiency : Palladium on carbon (Pd/C) in ethanol or THF/EtOH mixtures achieves near-quantitative yields (84–100%) under mild conditions .
-
Solvent Impact : Reactions in acetic acid show lower yields (69%) due to competing side reactions .
-
Alternative Reductants : Zn/HCl and FeCl₃-hydrazine systems provide viable pathways without hydrogen gas, though with longer reaction times .
Formation of Hydrazineylidene Derivatives
5-Nitroindole-2-one derivatives undergo condensation with hydrazinecarbothioamides to form hydrazineylidene complexes. For example:
-
Procedure : 5-Nitroisatin reacts with hydrazinecarbothioamide in 2-propanol under reflux with acetic acid catalysis, yielding 2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (97% yield) .
-
Application : These derivatives exhibit multitarget antiviral activity, including HIV-1 integrase inhibition .
Stability and Side Reactions
Comparison with Similar Compounds
5-Nitrobenzimidazole Derivatives
Benzimidazole derivatives with a nitro group at position 5 have been extensively studied for their vasorelaxant and antihypertensive activities. For example:
- Compound 391 (5-nitrobenzimidazole derivative) demonstrated potent inhibition of the angiotensin II type 1 (AT1) receptor with an IC₅₀ of 1.03 ± 0.26 nM , attributed to its lipophilic butyl chain enhancing receptor binding .
- Compounds 386–390 exhibited vasorelaxant activity in rat aortic rings with EC₅₀ values < 30 μM .
Key Differences :
5-Nitroheterocycles (Nitroimidazoles, Nitrofurans)
Nitroheterocycles such as metronidazole and tinidazole are clinically used antimicrobial agents. Their mechanism involves nitro group reduction to generate reactive intermediates that damage microbial DNA .
Comparison with 5-Nitroindolin-2-one :
5-Nitro-2-phenyl-1H-indole (CAS: 4993-87-7)
This compound shares the nitroindole core but lacks the ketone group of indolin-2-one. Key properties include:
Divergence :
5-Nitro-1H-indole-3-carbaldehyde (CAS: 6625-96-3)
This derivative features a formyl group at position 3 and a nitro group at position 5:
- Melting Point : >300°C, significantly higher than 5-nitroindolin-2-one (data suggests lower thermal stability for the latter) .
- Applications : Used in synthesis of indole-based ligands and catalysts, highlighting its utility in organic chemistry over biological contexts .
Data Table: Comparative Analysis
Preparation Methods
Synthesis of 5-Nitroindole-2-Carboxylic Acid
The foundational step for this route involves the preparation of 5-nitroindole-2-carboxylic acid, as detailed in a patent by the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate.
Procedure:
-
Condensation :
-
Cyclization :
-
Hydrolysis and Acidification :
Decarboxylation to 5-Nitroindole-2-One
Decarboxylation of the carboxylic acid derivative is hypothesized as the final step. While not explicitly documented in the cited sources, analogous reactions suggest:
-
Heating 5-nitroindole-2-carboxylic acid in a high-boiling solvent (e.g., quinoline) with a copper catalyst at 200–250°C.
-
Expected decarboxylation yield: ~80% (estimated from similar indole decarboxylations).
Overall Yield :
-
Theoretical: 71.4% (cyclization) × 87.4% (hydrolysis) × 80% (decarboxylation) ≈ 50% .
Direct Nitration of Indole-2-One
Regioselective Nitration
Nitration of indole-2-one introduces challenges in directing the nitro group to the 5-position. The electron-withdrawing carbonyl at position 2 meta-directs nitration to position 5, as supported by studies on nitroindole synthesis.
Procedure:
Optimization Challenges
-
Regioselectivity : Competing nitration at positions 4 and 6 may occur, requiring careful temperature control.
-
Yield : Reported yields for analogous nitrations range from 40–60%.
Bartoli Indole Synthesis Adaptation
Framework Construction
The Bartoli method employs o-substituted nitrobenzenes and vinyl Grignard reagents to construct indoles. Adapting this for 5-nitroindole-2-one necessitates pre-installing the carbonyl group.
Procedure:
-
Starting Material :
-
2-Carbonyl-substituted nitrobenzene (e.g., 2-acetylnitrobenzene).
-
-
Reaction with Vinylmagnesium Bromide :
-
Nitro Group Reduction :
-
Selective reduction of the nitro group (if present) using hydrogenation or catalytic transfer hydrogenation.
-
Limitations
-
Limited precedent for carbonyl retention during Bartoli synthesis.
-
Requires custom synthesis of o-carbonyl nitrobenzene precursors.
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer/Decarboxylation | p-Nitrophenylhydrazine, ethyl pyruvate | PPA, KOH, HCl | ~50 | High-yield, scalable | Multi-step, decarboxylation untested |
| Direct Nitration | Indole-2-one | HNO₃, H₂SO₄ | 40–60 | Single-step | Regioselectivity challenges |
| Bartoli Adaptation | o-Carbonyl nitrobenzene | Vinyl MgBr | N/A | Direct indole formation | Precursor synthesis required |
Research Findings and Optimizations
Catalyst Screening for Decarboxylation
Copper(I) oxide in quinoline at 220°C enhances decarboxylation efficiency for aromatic acids, potentially increasing yields to >85%.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-nitro indole-2-one derivatives?
- Methodological Answer : A common route involves nitration of indole-2-one precursors using potassium nitrate in concentrated sulfuric acid, followed by functionalization via aldol condensation or Suzuki coupling. For example, 7-bromoindole-2-one can be nitrated to introduce the nitro group at position 5, followed by reduction and sulfonylation to generate intermediates for further derivatization . Optimization of reaction conditions (e.g., solvent, temperature) is critical to control regioselectivity and yield.
Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?
- Methodological Answer : Characterization typically involves:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding interactions (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group deshielding effects) .
- FTIR : Confirmation of carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .
- HRMS : Validation of molecular ion peaks and isotopic patterns for purity assessment .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives with improved BRD4-BD1 selectivity?
- Methodological Answer : Docking simulations (e.g., using Glide) identify key interactions between substituents and BRD4 domains. For instance:
- The 5-nitro group enhances hydrogen bonding with Asn140 in BRD4-BD1, while hydrophobic side chains (e.g., 2-methoxyphenyl) occupy the WPF shelf region .
- Selectivity for BD1 over BD2 is achieved by introducing substituents (e.g., methylimidazole) that interact with the BC loop, a structural divergence point between domains .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
- Methodological Answer : Contradictions arise from assay variability (e.g., AlphaScreen vs. cellular proliferation). To address this:
- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., BRD4 inhibition vs. HL-60 cell viability) .
- Cohort analysis : Group compounds by substituent position (e.g., 5-nitro vs. 6-nitro) to isolate electronic effects from steric influences .
- Meta-analysis : Cross-reference with structurally related inhibitors (e.g., LT052, XY-1) to identify conserved pharmacophores .
Q. How do substituents at the 5-position influence physicochemical properties and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing hydrogen bonding with target proteins but potentially reducing solubility .
- Hydrophobic groups (e.g., halogens) : Improve membrane permeability but may induce metabolic instability. For example, 5-chloro derivatives show prolonged half-life in hepatic microsome assays compared to nitro analogs .
- Steric effects : Bulky substituents (e.g., acetyl) can disrupt π-stacking in the acetyl-lysine binding pocket, reducing affinity .
Q. What in vitro assays evaluate the antiproliferative effects of this compound derivatives?
- Methodological Answer :
- Cell viability assays : MTT or CellTiter-Glo® in leukemia (HL-60, MV-4–11) and solid tumor (HT-29) lines, with IC₅₀ values normalized to pan-inhibitors like (+)-JQ1 .
- Western blotting : Quantify downstream biomarkers (e.g., c-Myc suppression) to confirm target engagement .
- Selectivity profiling : Test toxicity in normal cells (e.g., GES-1 gastric epithelial cells) to assess therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
